3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 3-chloro-4-fluoroaniline with hydrazine and a suitable aldehyde precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the halogen atoms
Major Products Formed
Oxidation: 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in its functional group and reactivity.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a similar pyrazole ring but with different substituents and biological activity.
Uniqueness
3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-3-6(1-2-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRZQPAMOKNYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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